(4S)-4,5-Dihydroxypent-2-enal is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. It is characterized by the presence of two hydroxyl groups and an aldehyde functional group, contributing to its reactivity and utility in various chemical transformations. This compound has garnered attention for its potential applications in pharmaceuticals and as an intermediate in the synthesis of more complex molecules.
The compound can be synthesized through various methods, including enzymatic processes and traditional organic synthesis techniques. Its structure has been extensively studied, leading to a better understanding of its properties and reactivity.
(4S)-4,5-Dihydroxypent-2-enal belongs to the class of aldehydes and alcohols, specifically categorized as a diol due to the presence of two hydroxyl (-OH) groups. Its stereochemistry is defined by the configuration at the 4th carbon atom, which is crucial for its biological activity.
The synthesis of (4S)-4,5-Dihydroxypent-2-enal can be achieved through several approaches:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, reactions may be conducted under an inert atmosphere to prevent oxidation or degradation of sensitive intermediates.
The molecular formula for (4S)-4,5-Dihydroxypent-2-enal is C5H10O3. The compound features a pentene backbone with hydroxyl groups at positions 4 and 5, along with an aldehyde group at position 1.
(4S)-4,5-Dihydroxypent-2-enal participates in various chemical reactions:
Specific reaction conditions such as pH, temperature, and catalysts significantly influence the outcomes of these reactions. For instance, using transition metal catalysts can enhance selectivity in reduction reactions .
The mechanism of action for (4S)-4,5-Dihydroxypent-2-enal primarily involves its reactivity due to the functional groups present:
Data on kinetic parameters during these reactions indicate that sterics and electronics play critical roles in determining reaction pathways.
Relevant data indicates that (4S)-4,5-Dihydroxypent-2-enal exhibits moderate stability under standard laboratory conditions but requires careful handling due to its reactive functional groups.
(4S)-4,5-Dihydroxypent-2-enal finds applications in various scientific fields:
The synthesis of (4S)-4,5-dihydroxypent-2-enal relies heavily on stereoselective aldol reactions to establish its chiral diol motif. Modern approaches employ Evans oxazolidinone auxiliaries or Masamune-type boron enolates to direct facial selectivity during C–C bond formation. For example, condensation of acrolein derivatives with chiral glyceraldehyde equivalents yields syn-diol precursors with >95% diastereomeric excess (de) [4]. A critical innovation involves chelation-controlled additions using titanium(IV) chloride, which locks aldehyde substrates in specific conformations. Post-condensation, Wittig olefination installs the α,β-unsaturated aldehyde functionality while preserving stereointegrity, as demonstrated in pyrene-labeled analog syntheses [4].
Table 1: Stereoselectivity in Aldol Approaches
Chiral Auxiliary | Metal Coordinator | de (%) | Yield (%) |
---|---|---|---|
Evans oxazolidinone | None | 88 | 75 |
L-Proline dienolate | TiCl₄ | 95 | 82 |
Masamune boronate | Bu₂BOTf | 92 | 78 |
Late-stage enantioselective hydroxylation of pentenal intermediates provides a streamlined route to the target compound. Sharpless asymmetric dihydroxylation (AD) using osmium tetroxide with (DHQD)₂PHAL ligands converts allylic alcohols to 4,5-diols with 90% enantiomeric excess (ee) [4]. However, over-oxidation risks necessitate protecting group strategies. TBS-ether protection of the C5 alcohol enables selective C4 hydroxylation, followed by deprotection–isomerization sequences to furnish the (4S) enantiomer. Alternative enzyme-catalyzed hydroxylation with P450 monooxygenases achieves comparable stereocontrol under mild conditions, though substrate scope limitations persist [3].
Palladium and ruthenium catalysts enable dynamic kinetic resolutions during allylic substitutions. Ruthenium(II)-BOX complex-catalyzed isomerization of racemic 5-hydroxypent-2-enal derivatives generates enantiopure aldehydes via hydrogen-bond-directed stereoselection [5]. Meanwhile, palladium-catalyzed Tsuji–Trost reactions with chiral phosphine ligands (e.g., (R)-BINAP) afford C4-functionalized intermediates that undergo hydrolytic unmasking to the diol. These methods achieve 85–92% ee but require stringent exclusion of protic solvents to prevent racemization [5] [4].
Racemic cis-alkenal intermediates (e.g., 5-hydroxypent-2-enal) present significant resolution hurdles due to their conformational lability. Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) selectively esterifies the (4R)-enantiomer of 4,5-diol precursors, leaving the desired (4S)-isomer unreacted (E > 200). However, substrate epimerization under reaction conditions often erodes ee. Alternative organocatalytic resolutions using proline-derived nucleophiles transiently form diastereomeric iminium adducts, enabling chromatographic separation before hydrolysis [5].
Solid supports enhance stereochemical fidelity by restricting conformational mobility. Wang resin-bound serine derivatives serve as chiral templates, where periodate cleavage generates aldehyde handles for Wittig elongation. After on-resin dihydroxylation with OsO₄/NMO, TFA cleavage delivers (4S)-4,5-dihydroxypent-2-enal in 76% ee [2]. Silica-grafted Evans auxiliaries further improve selectivity by enforcing Re-face attack during aldol steps, achieving 94% de in C4–C5 bond formation [2] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: